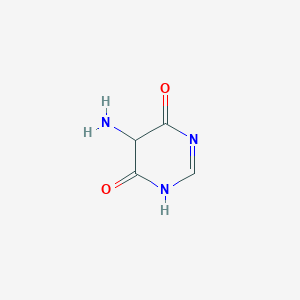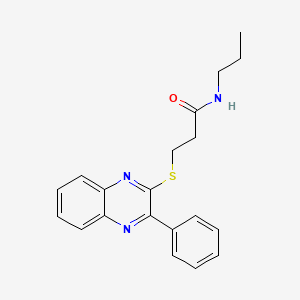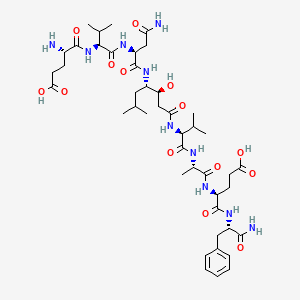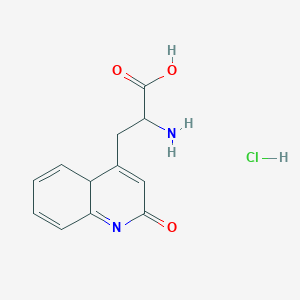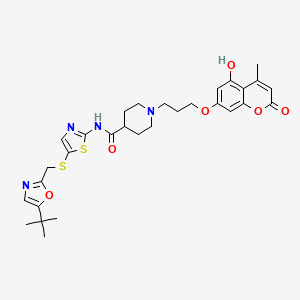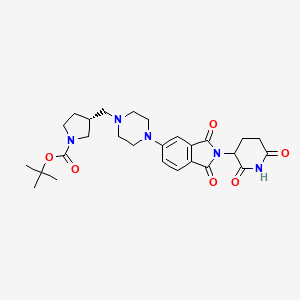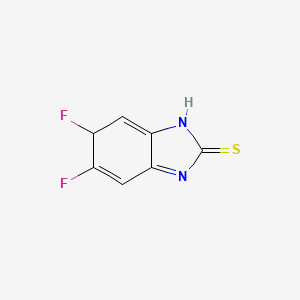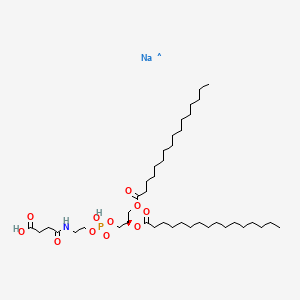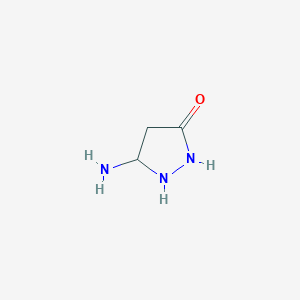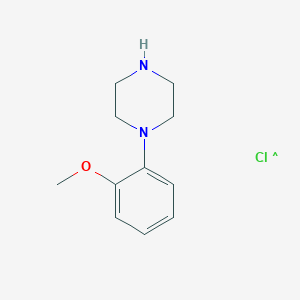
1-(2-methoxyphenyl)piperazine, HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H16N2O · HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methoxyphenyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as acetonitrile. The resulting product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of 1-(2-methoxyphenyl)piperazine hydrochloride often involves large-scale synthesis using optimized reaction conditions. For example, the reaction of 1-(2-methoxyphenyl)piperazine with oxetane in the presence of a catalyst such as Yb(OTf)3 under reflux conditions in acetonitrile has been reported. The intermediate product is then purified and further processed to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-(2-methoxyphenyl)piperazine.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyphenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to neurotransmitter receptors and their functions.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. For example, in the case of urapidil, the compound acts as an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure. It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: The base form without the hydrochloride salt.
1-(2-Methoxyphenyl)piperazine N-oxide: An oxidized derivative.
1-(2-Methoxyphenyl)piperazine derivatives: Various substituted derivatives with different functional groups
These compounds share similar structural features but differ in their chemical properties and applications. The presence of the methoxy group in 1-(2-methoxyphenyl)piperazine hydrochloride imparts unique reactivity and biological activity, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H16ClN2O |
|---|---|
Molecular Weight |
227.71 g/mol |
InChI |
InChI=1S/C11H16N2O.Cl/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3; |
InChI Key |
HOVMRUUGNVCBPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2.[Cl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


